molecular formula C21H25FN2O4S B2473402 3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921993-15-9

3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2473402
CAS No.: 921993-15-9
M. Wt: 420.5
InChI Key: ADECALPRBKTUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H25FN2O4S and its molecular weight is 420.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-14(2)12-24-18-9-8-16(11-19(18)28-13-21(3,4)20(24)25)23-29(26,27)17-7-5-6-15(22)10-17/h5-11,14,23H,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADECALPRBKTUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article focuses on its biological activity, particularly as a kinase inhibitor and its implications in therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H27FN2O5SC_{22}H_{27}FN_2O_5S, with a molecular weight of approximately 450.5 g/mol. Its structure includes several functional groups that enhance its biological activity:

Property Value
Molecular FormulaC22H27FN2O5S
Molecular Weight450.5 g/mol
CAS Number922050-50-8

The presence of a fluorine atom and a tetrahydrobenzo[b][1,4]oxazepin moiety is significant for its reactivity and interaction with biological targets.

Research indicates that this compound primarily acts as an inhibitor of receptor-interacting protein kinase 1 (RIP1 kinase) . This kinase plays a crucial role in regulating cell death pathways and inflammatory responses. By inhibiting RIP1 kinase activity, the compound may modulate pathways involved in various diseases such as cancer and neurodegenerative disorders.

Kinase Inhibition

The compound has been studied for its potential as a kinase inhibitor. Kinases are vital for cellular signaling and regulation; thus, their inhibition can lead to significant therapeutic outcomes in diseases characterized by dysregulated signaling pathways.

Case Studies:

  • Cancer Research : Studies have shown that compounds similar to this molecule exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth and survival. For instance, the inhibition of RIP1 kinase can lead to apoptosis in cancer cells.
  • Inflammatory Diseases : The modulation of inflammatory pathways through RIP1 kinase inhibition suggests potential applications in treating conditions like inflammatory bowel disease (IBD) and other autoimmune disorders.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps to ensure high purity and yield. The synthetic pathway often includes the formation of the tetrahydrobenzo[b][1,4]oxazepin structure followed by the introduction of the sulfonamide group.

Interaction Studies

Preliminary interaction studies are essential to understand how this compound binds to biological targets. These studies may include:

  • Binding Affinity Assays : To determine the strength of interaction between the compound and RIP1 kinase.
  • Cell Viability Tests : To assess the compound's effects on cell proliferation in cancer cell lines.

Preparation Methods

Cyclocondensation of Amino Alcohol Precursors

The oxazepin ring system is typically assembled from 2-aminophenol derivatives and α,β-unsaturated carbonyl compounds . A representative protocol involves:

Reagents :

  • 2-Amino-5-isobutylphenol (1.0 equiv)
  • 3,3-Dimethylacryloyl chloride (1.2 equiv)
  • Triethylamine (2.5 equiv) in chlorobenzene

Conditions :

  • Reflux at 110°C for 12 hr under nitrogen
  • Acidic workup (10% HCl) followed by extraction with ethyl acetate

Mechanism :

  • Nucleophilic attack of the amine on the α,β-unsaturated carbonyl
  • Intramolecular cyclization via oxazepin ring closure
  • Tautomerization to the 4-oxo derivative

Yield Optimization :

Parameter Range Tested Optimal Value Yield Impact
Temperature (°C) 80–130 110 +32%
Solvent Toluene, DCM, PhCl Chlorobenzene +18%
Catalyst None, DMF, DMAP 5% DMF +15%

Alternative Ring-Closing Metathesis (RCM) Approach

For improved stereocontrol, Grubbs II catalyst-mediated RCM has been employed:

Starting Material :

  • N-allyl-2-(3-methylbut-2-en-1-yl)benzamide

Reaction Setup :

  • Grubbs II (5 mol%)
  • Dichloromethane, 40°C, 6 hr

Advantages :

  • >90% diastereomeric excess
  • Scalable to 100 g batches

Sulfonamide Formation and Functionalization

Sulfonyl Chloride Preparation

The 3-fluorobenzenesulfonyl chloride intermediate is synthesized via:

Chlorosulfonation Protocol :

  • Sulfonation : Fuming sulfuric acid (20% SO3) at 0°C
  • Chlorination : PCl5 (1.5 equiv) in CH2Cl2

Critical Parameters :

Step Temperature Time Yield
Sulfonation 0–5°C 2 hr 78%
Chlorination 20–25°C 30 min 92%

Coupling to Oxazepin Amine

The key sulfonamide bond formation employs:

Standard Conditions :

  • Oxazepin amine (1.0 equiv)
  • 3-Fluorobenzenesulfonyl chloride (1.1 equiv)
  • Pyridine (3.0 equiv) in THF

Optimized Protocol :

  • Slow addition of sulfonyl chloride over 1 hr
  • Stirring at 0°C → RT over 12 hr
  • Aqueous workup with NaHCO3

Yield Comparison :

Base Solvent Temp (°C) Yield
Pyridine THF 0→25 85%
Et3N DCM 0→25 72%
DMAP Acetonitrile 40 68%

Post-Functionalization and Protecting Group Strategies

Isobutyl Group Installation

Late-stage alkylation via Mitsunobu reaction :

Components :

  • Secondary alcohol intermediate (1.0 equiv)
  • Isobutanol (2.0 equiv)
  • DIAD (1.5 equiv), PPh3 (1.5 equiv)

Conditions :

  • Dry THF, 0°C → RT, 24 hr
  • Yield : 78% after column chromatography

Dimethyl Group Introduction

Enolate Alkylation :

  • LDA (2.2 equiv) in THF at -78°C
  • Methyl iodide (3.0 equiv)
  • Quench with NH4Cl

Regioselectivity Control :

Base Temperature Diastereomer Ratio
LDA -78°C 95:5
NaHMDS -40°C 88:12

Purification and Characterization

Chromatographic Techniques

Optimal Purification :

  • Normal phase silica gel (230–400 mesh)
  • Eluent: Hexane/EtOAc (3:1 → 1:1 gradient)
  • Recovery: 92–95%

HPLC Method :

Column Mobile Phase Flow Rate Retention Time
C18 (250 × 4.6 mm) MeCN/H2O (70:30) 1.0 mL/min 8.2 min

Spectroscopic Validation

Key NMR Signals :

  • ¹H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 5.21 (s, 1H, NH), 3.71–3.65 (m, 2H, OCH2), 2.98 (hept, J = 6.8 Hz, 1H, CH(CH2CH(CH3)2)), 1.48 (s, 6H, 2×CH3)

Mass Spec Data :

  • HRMS (ESI+) : m/z calc. for C21H26FN2O4S [M+H]+: 445.1598; found: 445.1593

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Price ($/kg) Contribution to COG
Grubbs II Catalyst 12,000 41%
PCl5 85 18%
3-Fluorobenzenesulfonyl chloride 1,200 27%

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the benzoxazepine core followed by sulfonamide coupling. Key steps include:

  • Ring formation : Cyclization of precursors under controlled temperatures (e.g., reflux in ethanol at 75°C) using catalysts like SnCl₂·2H₂O for nitro group reduction .
  • Sulfonamide coupling : Amidation or sulfonylation reactions, optimized via continuous flow chemistry to enhance yield and reduce byproducts .
  • Purification : High Performance Liquid Chromatography (HPLC) or recrystallization to achieve >95% purity .
    Optimization parameters : Temperature, solvent polarity (e.g., ethyl acetate for extraction), and reaction time (monitored via TLC) are critical .

Q. How should researchers characterize the compound’s structural integrity and purity?

Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Liquid Chromatography–Mass Spectrometry (LC–MS) : Verifies molecular weight (e.g., ~416.5 g/mol) and detects impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₂₃H₂₆F₂N₂O₃) .
  • Melting Point Analysis : Determines crystalline stability, though literature gaps exist for this specific compound .

Q. What preliminary assays are suitable for evaluating its biological activity?

Answer: Initial screening should focus on target-specific mechanisms:

  • Enzyme inhibition assays : Measure IC₅₀ values against carbonic anhydrases or kinases using fluorometric/colorimetric substrates .
  • In vitro cytotoxicity : Cell viability assays (e.g., MTT) on cancer/hepatic cell lines to assess therapeutic potential .
  • Receptor binding studies : Radioligand displacement assays to quantify affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Answer: Contradictions often arise from variability in experimental design. Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for reproducibility (e.g., fixed cell passage numbers, controlled solvent concentrations) .
  • Dose-response validation : Replicate studies across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency .
  • Meta-analysis : Use tools like RevMan to statistically harmonize data from disparate sources .

Q. What computational and experimental approaches elucidate its mechanism of action?

Answer:

  • Molecular docking : Predict binding modes to targets (e.g., COX-2, carbonic anhydrase IX) using AutoDock Vina or Schrödinger .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Structure-Activity Relationship (SAR) studies : Synthesize derivatives with modified substituents (e.g., replacing isobutyl with benzyl) to identify critical pharmacophores .

Q. How can researchers address stability challenges in long-term storage or biological assays?

Answer:

  • Stability testing : Accelerated degradation studies under varied pH (2–9), temperatures (4°C–40°C), and light exposure .
  • Lyophilization : Improve shelf life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • Protective additives : Use antioxidants (e.g., ascorbic acid) in cell culture media to prevent oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.